Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride
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Overview
Description
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize microwave-assisted synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes. For example, its anti-tumor activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride can be compared with other benzofuran derivatives such as:
2-methyl-2,3-dihydrobenzofuran: Known for its antimicrobial properties.
Benzothiophene derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9;/h2-4,8H,5,11H2,1H3;1H |
InChI Key |
BUQZMKIYGBQOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2N.Cl |
Origin of Product |
United States |
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